N-(3,5-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a dihydropyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the dimethoxyphenyl and fluorophenyl derivatives. These intermediates are then subjected to a series of condensation and cyclization reactions to form the dihydropyrimidinone core. The final step involves the acylation of the dihydropyrimidinone with the appropriate acetic acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-2-[4-METHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its bioactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C22H22FN3O4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O4/c1-4-16-11-21(28)26(22(25-16)14-6-5-7-15(23)8-14)13-20(27)24-17-9-18(29-2)12-19(10-17)30-3/h5-12H,4,13H2,1-3H3,(H,24,27) |
InChI Key |
ZNQOHRBWAZSUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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